molecular formula C18H21N5O2 B503599 N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE

N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B503599
M. Wt: 339.4g/mol
InChI Key: DMRNLQWLIZBCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it an interesting subject for study in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting with the preparation of the benzyloxy and ethoxy-substituted benzyl intermediates. These intermediates are then subjected to a series of reactions to introduce the tetrazole ring and the methylamine group. Common reagents used in these reactions include alkyl halides, sodium azide, and various catalysts to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its stability and ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors in the body. This binding can inhibit or activate certain biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxy-3-methoxybenzaldehyde: Shares the benzyloxy group but differs in the presence of a methoxy group instead of an ethoxy group.

    N-[4-(benzyloxy)phenyl]glycinamide: Contains a benzyloxy group and a glycinamide moiety, showing structural similarities.

Uniqueness

N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of both the ethoxy and tetrazole groups, which confer specific chemical properties and potential biological activities not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4g/mol

IUPAC Name

N-[(3-ethoxy-4-phenylmethoxyphenyl)methyl]-1-methyltetrazol-5-amine

InChI

InChI=1S/C18H21N5O2/c1-3-24-17-11-15(12-19-18-20-21-22-23(18)2)9-10-16(17)25-13-14-7-5-4-6-8-14/h4-11H,3,12-13H2,1-2H3,(H,19,20,22)

InChI Key

DMRNLQWLIZBCOS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC2=NN=NN2C)OCC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=NN=NN2C)OCC3=CC=CC=C3

Origin of Product

United States

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